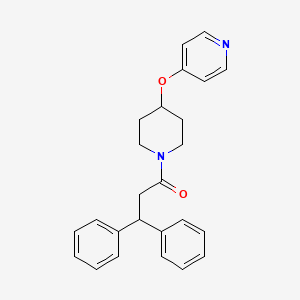

![molecular formula C9H6BrClN2O2 B2605837 Methyl 8-bromo-6-chloroimidazo[1,2-A]pyridine-2-carboxylate CAS No. 1820683-44-0](/img/structure/B2605837.png)

Methyl 8-bromo-6-chloroimidazo[1,2-A]pyridine-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

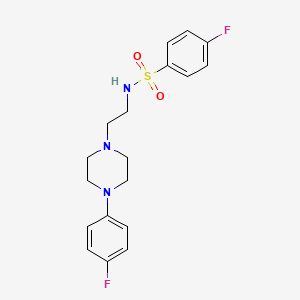

“Methyl 8-bromo-6-chloroimidazo[1,2-A]pyridine-2-carboxylate” is an organic chemical compound used as a synthesis intermediate . It has the CAS Number: 1820683-44-0 and the Linear Formula: C9H6BrClN2O2 .

Synthesis Analysis

Imidazopyridine, the core structure of this compound, is an important fused bicyclic 5–6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . The synthesis of this moiety employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis

The molecular structure of “this compound” includes a fused bicyclic 5–6 heterocycle, which is a common structure in medicinal chemistry .Chemical Reactions Analysis

The cyclization of 5-bromo-2-aminopyridine into 6-bromoimidazo[1,2-a]pyridine-2-carboxylate was confirmed by their FTIR and 1H NMR spectral studies .科学的研究の応用

Synthesis and Catalysis

A study by Koubachi et al. (2008) explored the synthesis of 3-alkenylimidazo[1,2-a]pyridines through microwave-assisted palladium-catalyzed C-H alkenylation, highlighting the method's efficiency in functionalizing 6-chloroimidazo[1,2-a]pyridines for the creation of polyfunctional compounds (Koubachi et al., 2008). Similarly, Castera-Ducros et al. (2006) synthesized tricyclic pyridinones from 6-bromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine, utilizing a Suzuki-Miyaura cross-coupling reaction, showcasing the versatility of these intermediates in constructing complex heterocyclic systems (Castera-Ducros et al., 2006).

Advanced Material Synthesis

Research into the synthesis of fluorescent molecular rotors (FMRs) by Jadhav and Sekar (2017) employed 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde as a precursor. These FMRs demonstrate significant potential in viscosity sensing, illustrating the role of such heterocycles in developing new functional materials (Jadhav & Sekar, 2017).

作用機序

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which it belongs, are known to interact with various biological molecules .

Mode of Action

Imidazo[1,2-a]pyridines are known to undergo various organic reactions due to the presence of bromine atoms, and they can interact with biological molecules due to the imidazo[1,2-a]pyridine ring .

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Pharmacokinetics

The presence of a carboxylate ester group may confer good solubility in aqueous solutions .

Action Environment

It is known that the compound should be stored at a temperature between 28°c .

特性

IUPAC Name |

methyl 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2O2/c1-15-9(14)7-4-13-3-5(11)2-6(10)8(13)12-7/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVSBVWUPFZQCLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN2C=C(C=C(C2=N1)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

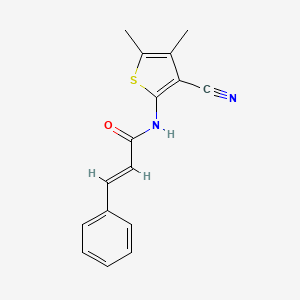

![2'-Amino-6'-ethyl-7'-methyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B2605755.png)

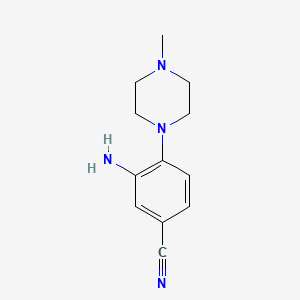

![3-Methylthieno[2,3-d]triazole-5-carboxylic acid](/img/structure/B2605757.png)

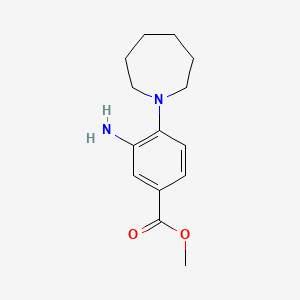

![N,5-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1,2-oxazole-3-carboxamide](/img/structure/B2605758.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-methoxybenzamide](/img/structure/B2605759.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)acetamide](/img/structure/B2605762.png)

![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-(o-tolyl)oxalamide](/img/structure/B2605771.png)

![N-[(4-Pyridin-4-yl-1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2605775.png)